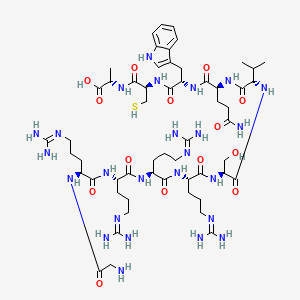
H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH is a peptide composed of eleven amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or intramolecular disulfide bridges.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various chemical reagents can be used to introduce modifications at specific amino acid residues.
Major Products
Oxidation: Formation of disulfide-linked dimers or cyclic peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH: has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Molecular Biology: Used in the study of signal transduction pathways and cellular communication.
Mecanismo De Acción
The mechanism of action of H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The arginine-rich sequence suggests potential interactions with negatively charged molecules, such as nucleic acids or phospholipids.
Comparación Con Compuestos Similares
Similar Compounds
- H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH
- H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2
Uniqueness
H-Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala-OH: is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can significantly impact its structural and functional properties compared to other peptides.
Propiedades
Fórmula molecular |
C56H95N25O14S |
|---|---|
Peso molecular |
1374.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C56H95N25O14S/c1-27(2)42(51(93)77-36(16-17-40(58)83)47(89)78-37(22-29-24-71-31-11-5-4-10-30(29)31)48(90)80-39(26-96)50(92)72-28(3)52(94)95)81-49(91)38(25-82)79-46(88)35(15-9-21-70-56(65)66)76-45(87)34(14-8-20-69-55(63)64)75-44(86)33(13-7-19-68-54(61)62)74-43(85)32(73-41(84)23-57)12-6-18-67-53(59)60/h4-5,10-11,24,27-28,32-39,42,71,82,96H,6-9,12-23,25-26,57H2,1-3H3,(H2,58,83)(H,72,92)(H,73,84)(H,74,85)(H,75,86)(H,76,87)(H,77,93)(H,78,89)(H,79,88)(H,80,90)(H,81,91)(H,94,95)(H4,59,60,67)(H4,61,62,68)(H4,63,64,69)(H4,65,66,70)/t28-,32-,33-,34-,35-,36-,37-,38-,39-,42-/m0/s1 |
Clave InChI |
QFKUCTWLKINAOY-SNOMRCCPSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CS)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


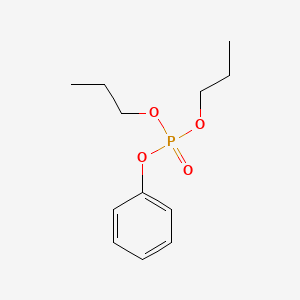
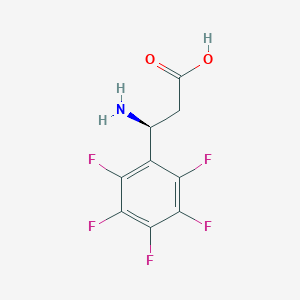
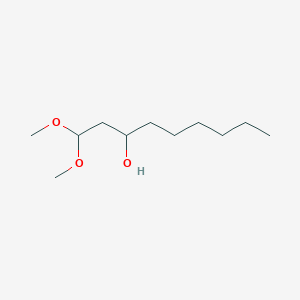
![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)

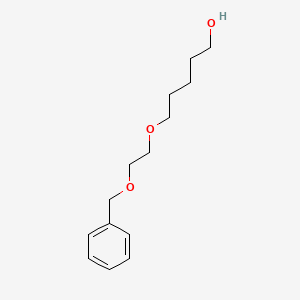
![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)
![tert-butyl (4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13903932.png)
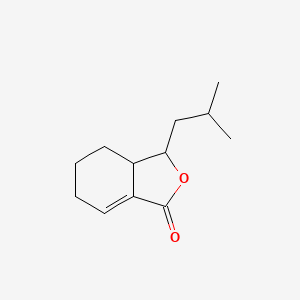
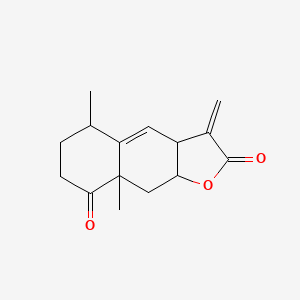
![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)
![8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)

